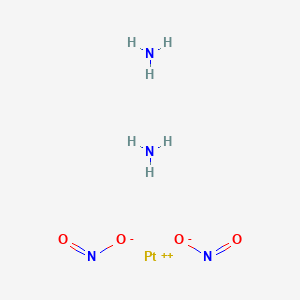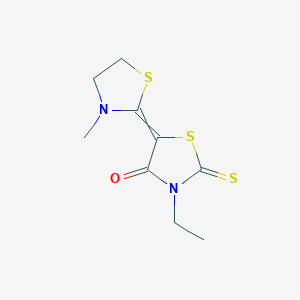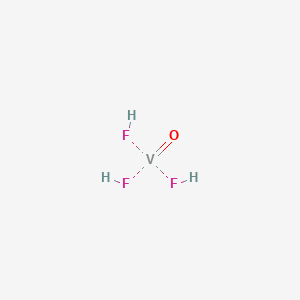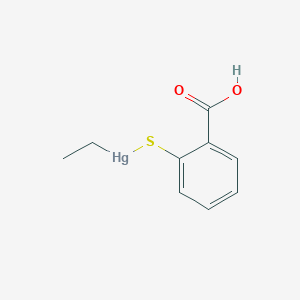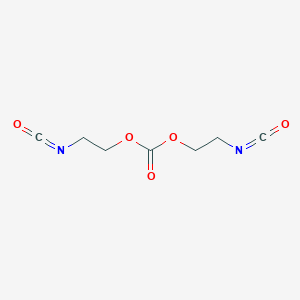
Ethanol, 2-isocyanato-, carbonate (2:1) (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is not well understood. However, it is believed that this compound can undergo hydrolysis in the presence of water to form 2-isocyanatoethyl methacrylate and ethanol carbonate. This reaction can be catalyzed by various catalysts, including acids and bases.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). However, it has been reported that this compound can cause skin irritation and respiratory problems in humans. Therefore, proper safety precautions should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has several advantages for lab experiments, including its ability to form stable coatings and adhesives, its biocompatibility, and its potential for drug delivery applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for this compound in fields such as tissue engineering, drug delivery, and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is synthesized through the reaction of 2-isocyanatoethyl methacrylate with ethanol carbonate in the presence of a catalyst. This reaction results in the formation of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been studied for its potential applications in various fields, including material science, biomedical engineering, and polymer chemistry. In material science, this compound has been used to synthesize polyurethane coatings, adhesives, and foams. In biomedical engineering, ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been used to develop biocompatible materials for tissue engineering and drug delivery. In polymer chemistry, this compound has been used to synthesize functionalized polymers for various applications.
Eigenschaften
CAS-Nummer |
13025-29-1 |
|---|---|
Produktname |
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) |
Molekularformel |
C7H8N2O5 |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
InChI-Schlüssel |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
Kanonische SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
Andere CAS-Nummern |
13025-29-1 |
Piktogramme |
Irritant |
Synonyme |
Bis(2-isocyanatoethyl) carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



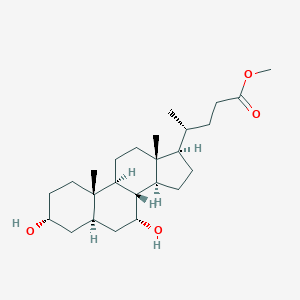

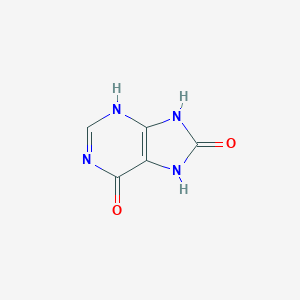
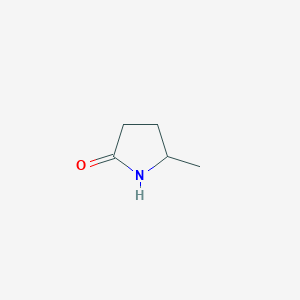
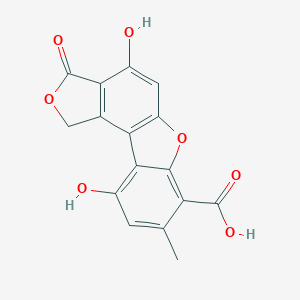
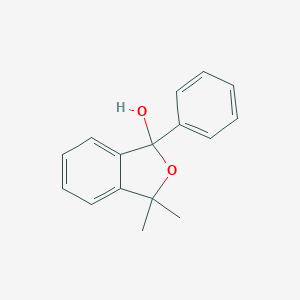
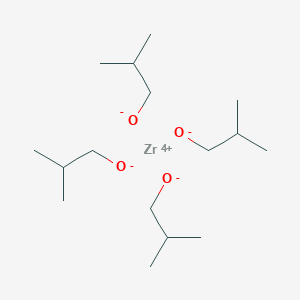
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
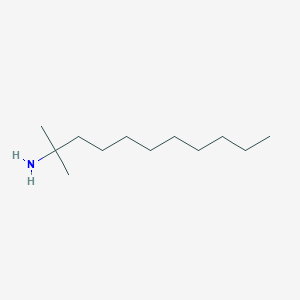
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
